molecular formula C7H4ClF3O3S B13246826 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13246826
M. Wt: 260.62 g/mol
InChI Key: GEZCHSUBLWSUNJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a trifluoromethyl group and a hydroxyl group on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl24-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl\text{4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl2​→4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of chlorosulfuric acid and trifluoromethylbenzene derivatives. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Catalysts: Palladium complexes for coupling reactions

Major Products

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H

InChI Key

GEZCHSUBLWSUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O

Origin of Product

United States

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